Norquetiapine hydrochloride
Overview
Description
Norquetiapine hydrochloride is a primary active metabolite of quetiapine, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder . This compound retains many of the pharmacological effects of quetiapine and is known for its antidepressant and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norquetiapine hydrochloride is synthesized through the metabolic transformation of quetiapine in the liver, primarily via the cytochrome P450 enzyme CYP3A4 . The synthetic route involves the N-desalkylation of quetiapine to produce norquetiapine, which is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of quetiapine followed by its metabolic conversion using bioreactors containing liver microsomes or recombinant enzymes . The final product is purified and crystallized to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Norquetiapine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites.
Reduction: Reduction of the double bonds in its structure.
Substitution: Replacement of functional groups, particularly in the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products Formed:
- Hydroxylated derivatives.
- Reduced forms of the parent compound.
- Substituted aromatic derivatives .
Scientific Research Applications
Norquetiapine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Norquetiapine hydrochloride exerts its effects through multiple mechanisms:
Molecular Targets: It acts on serotonin (5-HT1A and 5-HT2) receptors, dopamine (D1 and D2) receptors, histamine (H1) receptors, and adrenergic (α1 and α2) receptors.
Pathways Involved: The compound inhibits the reuptake of norepinephrine, acts as a partial agonist at 5-HT1A receptors, and antagonizes presynaptic α2, 5-HT2C, and 5-HT7 receptors.
Comparison with Similar Compounds
Quetiapine: The parent compound, used as an antipsychotic.
Risperidone: Another antipsychotic with similar metabolic pathways.
Clozapine: Shares structural similarities and pharmacological profiles.
Uniqueness: Norquetiapine hydrochloride is unique due to its high affinity for muscarinic M1 receptors and its ability to inhibit norepinephrine reuptake, which contributes to its antidepressant and anxiolytic effects . This differentiates it from other similar compounds that may not exhibit the same pharmacological activities.
Properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;/h1-8,18H,9-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPARFLICDXWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111974-74-4 | |
Details | Compound: Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2) | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111974-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
331.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753475-15-9, 111974-74-4 | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=753475-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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